molecular formula C17H22N2O5S B2846202 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1903884-38-7

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Cat. No.: B2846202
CAS No.: 1903884-38-7
M. Wt: 366.43
InChI Key: PDXDFAZXBYMFOS-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is further connected to a tetrahydrothiopyran ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The aromatic ring in the benzo[d][1,3]dioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione lies in its combination of structural features, including the benzo[d][1,3]dioxole, piperazine, and tetrahydrothiopyran rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c20-17(13-1-2-15-16(11-13)24-12-23-15)19-7-5-18(6-8-19)14-3-9-25(21,22)10-4-14/h1-2,11,14H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXDFAZXBYMFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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